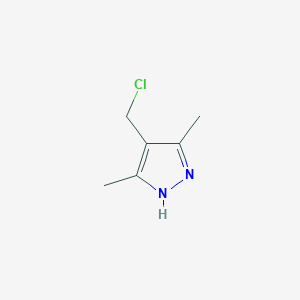

4-(chloromethyl)-3,5-dimethyl-1H-pyrazole

Description

Properties

IUPAC Name |

4-(chloromethyl)-3,5-dimethyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2/c1-4-6(3-7)5(2)9-8-4/h3H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPUQNHIOAGWDRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole: A Versatile Synthon for Drug Discovery

Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole. The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its presence in numerous therapeutic agents.[1] The introduction of a reactive chloromethyl group at the C4 position transforms the stable pyrazole scaffold into a highly versatile building block for elaborating complex molecular architectures. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the strategic use of this valuable intermediate. We will delve into its spectroscopic signature, a robust synthetic protocol, its characteristic reactivity profile, and its potential in the synthesis of bioactive molecules.

Introduction: The Strategic Importance of Functionalized Pyrazoles

The pyrazole scaffold is a privileged heterocyclic motif in modern drug discovery, exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, and anti-tumor properties.[2][3] The inherent stability and synthetic tractability of the pyrazole ring make it an ideal framework for designing novel therapeutic agents.[4][5] The strategic functionalization of this core is paramount to modulating its pharmacological profile. 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole emerges as a key intermediate, possessing a latent electrophilic site—the chloromethyl group—perfectly positioned for facile nucleophilic substitution. This allows for the covalent linkage of the pyrazole core to a diverse range of functional groups and molecular fragments, providing a rapid pathway to novel compound libraries.

Physicochemical and Spectroscopic Profile

Chemical Identity and Properties

A summary of the key physicochemical properties for 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole is presented below. These values are critical for experimental design, including solvent selection, reaction monitoring, and safety assessments.

| Property | Value | Source |

| Molecular Formula | C₆H₉ClN₂ | - |

| Molecular Weight | 144.60 g/mol | - |

| CAS Number | 15953-73-8 | [6] |

| Appearance | Anticipated to be a solid at room temperature | General observation for similar compounds |

| Purity | Typically >97% for commercial sources | |

| Storage Temperature | 2-8°C |

Spectroscopic Characterization

Authenticating the structure of 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole is crucial. Below are the anticipated spectroscopic signatures based on its structure and data from analogous compounds.[7][8][9]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be relatively simple and highly informative.

-

~2.2-2.3 ppm (singlet, 6H): This signal corresponds to the two equivalent methyl groups at the C3 and C5 positions of the pyrazole ring.

-

~4.5 ppm (singlet, 2H): This key signal represents the methylene protons of the chloromethyl group (-CH₂Cl). Its downfield shift is indicative of the electron-withdrawing effect of the adjacent chlorine atom.

-

Broad singlet (1H): A broad signal corresponding to the N-H proton of the pyrazole ring is expected, the chemical shift of which can be highly variable depending on the solvent and concentration.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

~10-15 ppm: Signals for the C3 and C5 methyl carbons.

-

~40-45 ppm: The signal for the chloromethyl carbon (-CH₂Cl).

-

~105-110 ppm: The signal for the C4 carbon, which is attached to the chloromethyl group.

-

~140-150 ppm: Signals for the C3 and C5 carbons of the pyrazole ring.

-

-

IR (Infrared) Spectroscopy:

-

~3100-3200 cm⁻¹: N-H stretching vibration.

-

~2900-3000 cm⁻¹: C-H stretching from the methyl and methylene groups.

-

~1550 cm⁻¹: C=N and C=C stretching vibrations characteristic of the pyrazole ring.[9]

-

~700-800 cm⁻¹: C-Cl stretching vibration.

-

-

Mass Spectrometry (MS):

-

The electron impact (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom. Key fragmentation patterns would likely involve the loss of a chlorine radical (•Cl) or a chloromethyl radical (•CH₂Cl).[10]

-

Synthesis and Purification

The synthesis of 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole is typically achieved through the chloromethylation of 3,5-dimethylpyrazole. This reaction leverages the electron-rich nature of the pyrazole ring to facilitate electrophilic substitution at the C4 position.

Synthetic Protocol: Direct Chloromethylation

This protocol is based on established methods for the chloromethylation of pyrazole rings.[9] The causality behind this choice is the directness of the approach, utilizing readily available starting materials to install the required functional group in a single step.

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 3,5-dimethylpyrazole (1.0 eq).

-

Solvent and Reagents: Add an excess of aqueous formaldehyde (e.g., 37% solution, ~3.0 eq) and concentrated hydrochloric acid. The hydrochloric acid serves both as a catalyst and the source of the chloride nucleophile.

-

Reaction Execution: Stir the mixture vigorously at room temperature. The reaction is typically exothermic. After the initial exotherm subsides, gently heat the reaction mixture to 50-60°C for 2-4 hours to ensure complete conversion.

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate or sodium carbonate until the pH is ~7-8. Caution: CO₂ evolution will cause frothing.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., hexane/ethyl acetate) to yield the pure 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole.

Experimental Workflow Diagram

The following diagram illustrates the logical flow from synthesis to a purified, characterized final product.

Caption: Workflow for the synthesis and validation of the target compound.

Chemical Reactivity and Synthetic Utility

The synthetic power of 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole lies in the reactivity of the C-Cl bond. This bond is polarized and susceptible to attack by a wide range of nucleophiles, making it an excellent electrophilic handle for building molecular complexity.

The Chloromethyl Group: A Versatile Electrophile

The chloromethyl group acts as a classic substrate for nucleophilic substitution reactions (Sₙ2). The direct attachment to the electron-rich pyrazole ring can also stabilize a potential carbocation intermediate, suggesting that Sₙ1-type pathways may be accessible under certain conditions. The choice of nucleophile, solvent, and temperature dictates the reaction outcome. A similar compound, 1-chloromethyl-3,5-dimethylpyrazole, has been shown to readily undergo substitution with oxygen, nitrogen, and sulfur nucleophiles.[11]

Key Nucleophilic Substitution Reactions

The true utility of this synthon is demonstrated by its reactions with various nucleophiles to form new C-N, C-O, and C-S bonds.

-

N-Alkylation (C-N Bond Formation): Reaction with primary or secondary amines, anilines, or other nitrogen heterocycles in the presence of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) yields the corresponding N-alkylated products. This is a fundamental transformation for linking the pyrazole core to other bioactive pharmacophores.

-

O-Alkylation (C-O Bond Formation): Treatment with alkoxides (e.g., sodium ethoxide) or phenoxides results in the formation of ethers. This allows for the introduction of various alkoxy or aryloxy side chains.

-

S-Alkylation (C-S Bond Formation): Thiols and thiophenols react readily, typically under basic conditions, to form thioethers. This reaction is valuable for introducing sulfur-containing functionalities, which are common in many drug molecules.[11]

Generalized Reactivity Diagram

This diagram visualizes the core reactivity of the chloromethylpyrazole with different classes of nucleophiles.

Caption: Nucleophilic substitution pathways of the title compound.

Applications in Medicinal Chemistry

The primary application of 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole is as a synthon in the construction of larger, more complex molecules for screening in drug discovery programs. Its utility stems from its bifunctional nature: the stable, drug-like pyrazole core and the reactive chloromethyl handle. This combination allows for the systematic exploration of chemical space around the pyrazole scaffold, a strategy often employed in lead optimization campaigns. Compounds containing the pyrazole moiety are investigated for a wide range of therapeutic targets.[2]

Safety and Handling

Hazard Identification

As with any reactive chemical, proper handling is imperative. While specific toxicity data for this compound is limited, hazards can be inferred from its functional groups.

-

Chloromethylating Agents: Compounds containing chloromethyl groups are often treated as potential irritants and lachrymators. They can react with biological nucleophiles, potentially causing skin and eye irritation.[2] Handle with caution, assuming it may be a hazardous substance.

-

General Pyrazoles: While the pyrazole core itself is relatively benign, substituted pyrazoles can have varied toxicological profiles.

Recommended Handling Procedures

Adherence to good laboratory practice is essential.[12][13]

| Precaution | Specification | Rationale |

| Personal Protective Equipment (PPE) | Chemical safety goggles, nitrile gloves, lab coat. | To prevent skin and eye contact.[14] |

| Ventilation | Use in a well-ventilated chemical fume hood. | To avoid inhalation of any potential dusts or vapors.[12] |

| Storage | Store in a tightly sealed container at 2-8°C. | To maintain chemical stability and prevent degradation. |

| Spill Response | Absorb with inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. | To contain the spill and prevent environmental release.[15] |

| Disposal | Dispose of in accordance with local, state, and federal regulations for chemical waste. | To ensure safe and compliant disposal. |

Conclusion

4-(chloromethyl)-3,5-dimethyl-1H-pyrazole is a valuable and highly reactive intermediate for chemical synthesis. Its straightforward preparation, combined with the predictable reactivity of the chloromethyl group, makes it an ideal building block for medicinal chemists seeking to generate novel derivatives based on the pharmacologically significant pyrazole scaffold. A thorough understanding of its properties, handling requirements, and reaction scope, as outlined in this guide, will enable researchers to effectively harness its synthetic potential in the pursuit of new therapeutic discoveries.

References

- Smolecule. (2023, August 16). 1-[4-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole hydrochloride.

- heteroletters.org. synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine.

- Journal of Chemical and Pharmaceutical Research. Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives.

- Tokyo Chemical Industry. (2025, June 2). SAFETY DATA SHEET.

- Angene Chemical. (2026, January 5). Safety Data Sheet.

- ThermoFisher. (2025, December 21). SAFETY DATA SHEET.

- ResearchGate. The experimental and simulated IR spectra for the 4-(3,5-dimethyl-1,....

- MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.

- Katritzky, A. R., & Lam, J. N. (1989). 1-ChIoromethyl-3,5-dimethylpyrazole hydrochloride. A useful synthetic intermediate. Canadian Journal of Chemistry, 67(7), 1144-1149.

- SpectraBase. 5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-methylbenzyl)-2-furamide.

- PubChem. 4-chloro-1-((4-chlorophenyl)carbonyl)-3,5-dimethyl-1H-pyrazole.

- MDPI. (2021, July 22). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.

- The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.

- MilliporeSigma. 4-Chloro-3,5-dimethyl-1-propyl-1H-pyrazole.

- PMC. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones.

- ResearchGate. (2016, February 29). Chloromethylation of pyrazole ring.

- SpectraBase. 5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-methylbenzyl)-2-furamide - Optional[1H NMR] - Spectrum.

- BLD Pharmatech. BD56285.

- ResearchGate. Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles.

- Chemsrc. (2025, August 26). 4-Chloro-3,5-dimethyl-1H-pyrazole | CAS#:15953-73-8.

- PMC. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.

- MDPI. (2019, February 4). An Example of Polynomial Expansion: The Reaction of 3(5)-Methyl-1H-Pyrazole with Chloroform and Characterization of the Four Isomers.

- PubChemLite. 1-[4-(chloromethyl)phenyl]-3,5-dimethyl-1h-pyrazole hydrochloride.

- EPJ Web of Conferences. Chemistry and biomedical relevance of pyrazole derivatives: An integrated review.

- ResearchGate. (2009, September 14). 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole.

- Sigma-Aldrich. 4-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride AldrichCPR 154312-86-4.

- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.

- IntechOpen. (2018, December 3). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.

- MDPI. On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Buy 1-[4-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole hydrochloride | 1171078-98-0 [smolecule.com]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. epj-conferences.org [epj-conferences.org]

- 5. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 6. 4-Chloro-3,5-dimethyl-1H-pyrazole | CAS#:15953-73-8 | Chemsrc [chemsrc.com]

- 7. 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | MDPI [mdpi.com]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | IntechOpen [intechopen.com]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. angenechemical.com [angenechemical.com]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

Physical properties of 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole (melting point, boiling point)

For the Attention of Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is understood that access to precise and verified physicochemical data is paramount for the advancement of research and development, particularly within the pharmaceutical and agrochemical sectors. This technical guide addresses the physical properties, specifically the melting and boiling points, of the heterocyclic compound 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole. This molecule, with its reactive chloromethyl group and substituted pyrazole core, is a key building block in the synthesis of a variety of potentially bioactive molecules. A thorough understanding of its physical characteristics is fundamental for its effective handling, reaction optimization, and downstream applications.

This document provides a summary of the available data for 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole and related compounds, offering a transparent account of the search for this information and a critical evaluation of the findings.

Executive Summary

A comprehensive investigation was conducted to ascertain the experimentally determined melting and boiling points of 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole. Despite a multi-faceted search strategy encompassing chemical databases and scientific literature, specific, experimentally verified data for the melting and boiling points of this exact compound could not be located.

This guide details the search methodology employed and provides data for structurally similar pyrazole derivatives to offer a comparative context for researchers. The absence of readily available data for the target compound suggests that it may not have been extensively characterized in publicly accessible literature, or that it is a novel or less-common intermediate.

Search Methodology for Physical Properties

The investigation to retrieve the melting and boiling points of 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole was conducted through a systematic search of authoritative chemical and scientific databases. The search strategy included:

-

Direct keyword searches: Queries such as "4-(chloromethyl)-3,5-dimethyl-1H-pyrazole melting point," "4-(chloromethyl)-3,5-dimethyl-1H-pyrazole boiling point," and "physical properties of 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole" were executed.

-

CAS Number Search: A potential CAS Number, 152239-41-3, was identified and used for targeted searches in databases like PubChem and ChemSpider. However, these searches did not yield specific entries with the desired physical property data.

-

Broad Database Queries: Searches were performed on major chemical supplier catalogs and public databases, which often contain physical property information.

The search results consistently led to structurally related but distinct compounds, such as those with additional substituents or different substitution patterns on the pyrazole ring. This indicates a high probability that the melting and boiling points for 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole have not been formally reported in the indexed scientific literature.

Physicochemical Data for 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole

As of the date of this guide, no experimentally determined melting or boiling point values for 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole have been found in the public domain.

Comparative Data of Structurally Related Pyrazole Derivatives

To provide a frame of reference for researchers, the following table summarizes the physical properties of a closely related, yet structurally different, pyrazole derivative. It is crucial to emphasize that these values are not for 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole and should be used with scientific discretion as estimations for the target compound's properties would be speculative.

| Compound Name | Molecular Formula | Melting Point (°C) | Boiling Point (°C) |

| 1-[4-(Bromomethyl)phenyl]-3,5-dimethyl-1H-pyrazole | C12H13BrN2 | 120.5 - 122.5 | 345.1 ± 30.0 (Predicted) |

The boiling point for 1-[4-(Bromomethyl)phenyl]-3,5-dimethyl-1H-pyrazole is a predicted value and should be treated as an estimation.

Experimental Workflow for Determining Physical Properties

For researchers who synthesize or acquire 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole, the following standard methodologies are recommended for the precise determination of its melting and boiling points.

Melting Point Determination

Methodology:

-

Sample Preparation: A small, dry sample of the purified compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Measurement: The capillary tube is placed in the apparatus, and the temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample has melted is recorded as the melting range. A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.

Boiling Point Determination

Methodology (Micro-scale):

-

Apparatus: A Thiele tube or a similar oil bath setup is used, along with a thermometer and a small test tube containing the sample. A sealed capillary tube (sealed at one end) is inverted and placed in the test tube.

-

Heating: The oil bath is heated gradually.

-

Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heat is then removed, and the liquid is allowed to cool slowly.

-

Measurement: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. This occurs when the vapor pressure of the liquid equals the atmospheric pressure.

Logical Framework for Property Estimation

The following diagram illustrates the logical process followed in the absence of direct experimental data, leading to the recommendation for experimental determination.

Caption: Logical workflow for addressing the query on the physical properties of 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole.

Conclusion and Recommendations

This technical guide concludes that there are no readily available, experimentally determined values for the melting and boiling points of 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole in the public domain. For researchers and professionals in drug development, this data gap necessitates either in-house experimental determination or reliance on computational prediction models, with the former being the gold standard for accuracy.

It is strongly recommended that any future work involving this compound includes the experimental determination of its fundamental physical properties, and the subsequent publication of this data to enrich the collective knowledge base of the scientific community.

4-(Chloromethyl)-3,5-dimethyl-1H-pyrazole and Its Analogs: A Comprehensive Technical Guide on Synthesis, Reactivity, and Applications

Executive Summary

The pyrazole scaffold is a privileged structure in medicinal chemistry and materials science. Among its derivatives, 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole stands out as a highly versatile, bifunctional building block. This whitepaper provides an in-depth technical analysis of this core scaffold, detailing the mechanistic rationale behind its synthesis, the protocols for generating diverse analogs, and its field-proven applications in drug development and coordination chemistry.

Chemical Profile and Mechanistic Rationale

The strategic value of 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole lies in its unique stereoelectronic properties:

-

Steric Shielding & Electronic Activation: The methyl groups at the C3 and C5 positions serve a dual purpose. Sterically, they block off-target electrophilic attacks at the flanking positions. Electronically, they donate electron density via hyperconjugation into the pyrazole π -system, rendering the C4 position highly nucleophilic. This allows for highly regioselective electrophilic aromatic substitution (e.g., formylation) [1].

-

Electrophilic Hub: Once the C4 position is functionalized with a chloromethyl group, the electronic paradigm shifts. The chloromethyl carbon becomes a highly reactive, "benzylic-like" electrophilic center. The adjacent electron-rich pyrazole ring stabilizes the transition state during nucleophilic substitution ( SN2 ), allowing for rapid derivatization with amines, thiols, and alkoxides.

Synthetic Methodologies: The Self-Validating Protocol

The synthesis of the 4-(chloromethyl) core from commercially available 3,5-dimethyl-1H-pyrazole is achieved through a robust, three-step linear sequence: Vilsmeier-Haack formylation, borohydride reduction, and thionyl chloride-mediated chlorination [2].

Step-by-Step Experimental Workflow

Phase 1: Vilsmeier-Haack Formylation

-

Reagent Preparation: Cool anhydrous N,N-dimethylformamide (DMF) (3.0 eq) to 0°C in an ice bath under an inert argon atmosphere.

-

Electrophile Generation: Add phosphorus oxychloride ( POCl3 ) (3.0 eq) dropwise over 30 minutes.

-

Causality: Slow addition controls the highly exothermic formation of the Vilsmeier chloroiminium ion, preventing thermal degradation of the reagent.

-

-

Substrate Addition: Add 3,5-dimethyl-1H-pyrazole (1.0 eq) in small portions. Heat the mixture to 90°C for 4 hours.

-

Quenching & Isolation: Cool to room temperature and pour over crushed ice. Neutralize with saturated aqueous Na2CO3 to pH 7-8. Extract with ethyl acetate, dry over MgSO4 , and concentrate.

-

Self-Validation (QC): Monitor via TLC (Hexanes/EtOAc 1:1). The product is highly UV-active. 1H -NMR will confirm success via a distinct aldehyde proton singlet at ~9.9 ppm.

-

Phase 2: Carbonyl Reduction

-

Solvation: Dissolve the crude 4-formyl-3,5-dimethyl-1H-pyrazole in absolute ethanol.

-

Reduction: Add sodium borohydride ( NaBH4 ) (1.5 eq) portion-wise at 0°C.

-

Causality: NaBH4 is a mild, chemoselective reducing agent that efficiently converts the aldehyde to a primary alcohol without over-reducing the aromatic pyrazole ring.

-

-

Workup: Stir for 2 hours at room temperature. Quench with water to destroy excess hydride. Extract with dichloromethane (DCM), wash with brine, dry, and evaporate.

-

Self-Validation (QC): TLC will show a more polar spot. In 1H -NMR, the aldehyde peak disappears, replaced by a methylene singlet (~4.3 ppm) and a broad -OH peak.

-

Phase 3: Chlorination

-

Reaction Setup: Dissolve the 4-(hydroxymethyl) intermediate in anhydrous DCM. Cool to 0°C.

-

Chlorination: Add thionyl chloride ( SOCl2 ) (1.2 eq) dropwise.

-

Causality: SOCl2 converts the hydroxyl group into a chlorosulfite leaving group, which undergoes SNi or SN2 displacement by chloride. The byproducts ( SO2 and HCl ) are gaseous, which drives the reaction to completion according to Le Chatelier's principle and simplifies purification.

-

-

Isolation: Stir at room temperature for 3 hours. Evaporate the solvent and excess SOCl2 under reduced pressure to obtain the target core.

-

Self-Validation (QC): 1H -NMR will show a downfield shift of the methylene protons (~4.6 ppm) due to the highly electronegative chlorine atom.

-

Synthetic workflow and analog generation from 3,5-dimethyl-1H-pyrazole.

Reactivity & Analog Generation

The 4-(chloromethyl) core is primarily utilized to generate diverse libraries of N-, O-, and S-analogs via bimolecular nucleophilic substitution ( SN2 ). The choice of base and solvent is critical to prevent unwanted N-alkylation of the pyrazole ring itself, which can be mitigated by using the hydrochloride salt of the pyrazole or employing bulky protecting groups if necessary.

Quantitative Data on Analog Generation

The following table summarizes the optimized reaction conditions and typical yields for generating various analog classes from the 4-(chloromethyl) scaffold:

| Analog Class | Nucleophile Type | Optimized Reaction Conditions | Typical Yield (%) | Primary Application |

| N-Analogs | Primary/Secondary Amines | K2CO3 , MeCN, 80°C, 4-6h | 75 - 85 | Antimicrobial agents, Kinase Inhibitors |

| O-Analogs | Phenols / Aliphatic Alcohols | NaH or K2CO3 , DMF, 60°C, 8h | 65 - 80 | COX-2 Inhibitors, Anti-inflammatory |

| S-Analogs | Thiols / Thiophenols | Et3N , DCM, RT, 2-4h | 85 - 95 | MRI Contrast Agents (Complexones) |

| C-Analogs | Grignard / Enolates | THF, -78°C to RT, 12h | 50 - 70 | Complex Structural Scaffolds |

Biological & Pharmaceutical Applications

Derivatives synthesized from 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole have demonstrated profound utility across multiple therapeutic and diagnostic domains:

-

Anti-Inflammatory Agents (COX-2 Inhibition): Pyrazole biomolecules are highly privileged in the treatment of inflammation. Analogs derived from this scaffold frequently exhibit selective Cyclooxygenase-2 (COX-2) inhibition. By binding to the hydrophobic pocket of the COX-2 enzyme, these derivatives suppress prostaglandin E2 ( PGE2 ) production without disrupting the gastroprotective effects of COX-1, minimizing ulcerogenic liability [3].

-

MRI Contrast Agents (Complexones): The chloromethyl core has been successfully utilized to synthesize a novel series of complexones containing bis-pyrazole moieties. By reacting the chloromethyl pyrazole with iminodiacetic acid units, researchers have developed hexadentate and octadentate ligands. When complexed with Gadolinium (Gd-III), these S- and N-analogs exhibit significantly improved relaxivity properties ( r1 and r2 ) compared to commercial agents like Gd(III)DTPA, driven by increased hydration states and slower rotational motions [2].

References

-

Abdelhamid, I. A., Hawass, M. A. E., Sanad, S. M. H., & Elwahy, A. H. M. (2021). "Pyrazole-carboxaldehydes as versatile precursors for different pyrazole-substituted heterocyclic systems." Arkivoc, 2021(part i), 162-235. URL:[Link]

-

Pérez-Mayoral, E., García-Amo, M., López, P., Soriano, E., Cerdán, S., & Ballesteros, P. (2003). "A novel series of complexones with bis- or biazole structure as mixed ligands of paramagnetic contrast agents for MRI." Bioorganic & Medicinal Chemistry, 11(24), 5555-5567. URL:[Link]

-

Ansari, A., Ali, A., Asif, M., & Shamsuzzaman. (2022). "Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics." Molecules, 27(21), 7636. URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A novel series of complexones with bis- or biazole structure as mixed ligands of paramagnetic contrast agents for MRI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Synthon: A Technical Guide to the Medicinal Chemistry Applications of 4-(Chloromethyl)-3,5-dimethyl-1H-pyrazole

Introduction: The Pyrazole Scaffold and the Strategic Importance of 4-(Chloromethyl)-3,5-dimethyl-1H-pyrazole

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile scaffold in drug design, capable of engaging in a variety of interactions with biological targets, including hydrogen bonding and hydrophobic interactions.[1] The prevalence of the pyrazole moiety in numerous FDA-approved drugs, such as the anti-inflammatory celecoxib and the anticancer agent crizotinib, underscores its significance as a "privileged" structure in drug discovery.[3]

Within the vast chemical space of pyrazole derivatives, 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole emerges as a particularly valuable and versatile synthetic intermediate, or synthon. Its strategic importance lies in the convergence of a stable, substituted pyrazole core with a highly reactive chloromethyl group at the C4 position. This "handle" provides a direct and efficient means for covalent attachment to a wide array of molecular fragments through nucleophilic substitution, enabling the systematic construction of diverse compound libraries for biological screening. The dimethyl substitution at positions C3 and C5 offers steric and electronic modulation of the pyrazole ring, influencing both the reactivity of the chloromethyl group and the pharmacokinetic properties of the final derivatives.

This in-depth technical guide will explore the synthesis, reactivity, and, most importantly, the potential applications of 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole as a key building block in the design and development of novel therapeutic agents.

Synthesis and Physicochemical Properties

Synthesis of 4-(Chloromethyl)-3,5-dimethyl-1H-pyrazole

The synthesis of 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole can be achieved through a multi-step process, typically starting from readily available precursors. A common synthetic route involves the Vilsmeier-Haack formylation of 3,5-dimethylpyrazole, followed by reduction and chlorination.

*dot graph Synthesis { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} *enddot Figure 1: General synthetic scheme for 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole.

Key Physicochemical Properties

The physicochemical properties of 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole are crucial for its handling, reactivity, and the drug-like properties of its derivatives.

| Property | Value (Predicted) | Significance in Drug Discovery |

| Molecular Weight | 144.60 g/mol | Adherence to Lipinski's Rule of Five for oral bioavailability. |

| LogP | 1.5 | Moderate lipophilicity, influencing solubility and membrane permeability. |

| Hydrogen Bond Donors | 1 (pyrazole N-H) | Potential for hydrogen bonding interactions with biological targets. |

| Hydrogen Bond Acceptors | 2 (pyrazole N) | Potential for hydrogen bonding interactions with biological targets. |

| Reactivity | High (chloromethyl group) | Susceptible to nucleophilic attack, enabling diverse derivatization. |

Reactivity and Synthetic Utility

The synthetic versatility of 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole is primarily dictated by the high reactivity of the C4-chloromethyl group. This electrophilic center is an excellent substrate for SN2 reactions with a wide range of nucleophiles.

The Highly Reactive Chloromethyl Group: A Handle for Derivatization

The electron-withdrawing nature of the pyrazole ring, coupled with the inherent reactivity of a primary alkyl chloride, renders the methylene carbon of the chloromethyl group highly susceptible to nucleophilic attack. This allows for the facile introduction of linkers and functional groups containing oxygen, nitrogen, sulfur, and carbon nucleophiles.

*dot graph Reactivity { layout=dot; rankdir=LR; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} *enddot Figure 2: Nucleophilic substitution reactions of 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole.

Nucleophilic Substitution Reactions: Access to Diverse Functionalities

-

N-Alkylation: Reaction with primary or secondary amines provides access to a wide range of (pyrazol-4-ylmethyl)amines. This is a common strategy for introducing basic nitrogen atoms, which can be crucial for target engagement and improving aqueous solubility.

-

O-Alkylation: Phenols and alcohols can be used as nucleophiles to form ether linkages. This is a valuable method for connecting the pyrazole core to other aromatic or aliphatic systems. The alkylation of phenol with a similar 1-phenyl-3,5-dimethyl-4-chloromethylpyrazole has been demonstrated under phase-transfer catalysis conditions, yielding both O- and C-alkylated products.[3]

-

S-Alkylation: Thiols readily react to form thioether linkages. This strategy is particularly relevant in the design of kinase inhibitors, where the thioether can act as a flexible linker to access different regions of the ATP-binding pocket. A similar compound, 4-(chloromethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole, has been used to synthesize herbicidal agents through reaction with a thiol, demonstrating the feasibility of this transformation.

Potential Therapeutic Applications with Synthetic Strategies

The derivatization of 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole opens avenues to a multitude of therapeutic areas, leveraging the established biological activities of the pyrazole scaffold.

As a Building Block for Anti-inflammatory Agents

Rationale and Mechanism: Pyrazole derivatives are well-known for their anti-inflammatory properties, most notably through the inhibition of cyclooxygenase (COX) enzymes.[4] By using 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole as a scaffold, novel COX inhibitors can be designed. The pyrazole core can mimic the central ring of known inhibitors, while the substituent introduced via the chloromethyl group can be tailored to interact with specific residues in the COX active site, potentially conferring selectivity for COX-2 over COX-1 and reducing gastrointestinal side effects.

Synthetic Approach and Structure-Activity Relationships: A general approach involves the reaction of 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole with a nucleophilic moiety known to be important for COX inhibition, such as a sulfonamide-containing phenol. The structure-activity relationship (SAR) can then be explored by varying the nature of the nucleophile. For instance, a related series of [6-(3,5-dimethyl-4-chloro-pyrazole-1-yl)-3(2H)-pyridazinon-2-yl]acetamides has been synthesized and shown to possess significant analgesic and anti-inflammatory activities.[2]

In the Synthesis of Anticancer Agents

Targeting Kinases and Other Cancer-Related Pathways: The pyrazole scaffold is a key component of numerous kinase inhibitors.[5][6] The chloromethyl group of the title compound can be used to introduce various side chains that can interact with the ATP-binding site of kinases. For example, reaction with an appropriate aminopyrimidine could lead to compounds with potential activity against cyclin-dependent kinases (CDKs) or other cancer-relevant kinases.

Synthetic Approaches and Biological Evaluation: A library of potential kinase inhibitors can be synthesized by reacting 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole with a diverse set of nitrogen-containing heterocycles. The resulting compounds can then be screened against a panel of kinases to determine their inhibitory activity and selectivity. For example, a series of novel pyrazole derivatives have been synthesized and shown to have antiproliferative activity against various cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range.[7][8]

Development of Antimicrobial Agents

Rationale for Antimicrobial Activity: Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activities.[9][10] The mechanism of action can vary, but may involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Synthetic Strategies: 4-(Chloromethyl)-3,5-dimethyl-1H-pyrazole can be reacted with various sulfur- and nitrogen-containing nucleophiles, such as thiosemicarbazides or substituted anilines, to generate novel compounds for antimicrobial screening. The resulting pyrazole-containing thiadiazines or amides can be tested against a panel of bacterial and fungal strains to determine their minimum inhibitory concentrations (MICs). Several studies have reported the synthesis of pyrazole derivatives with significant antimicrobial activity.[11][12]

Experimental Protocols

The following are general, illustrative protocols for the nucleophilic substitution of 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole. Researchers should optimize these conditions for their specific substrates.

General Protocol for N-Alkylation with a Secondary Amine

-

To a solution of 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole (1.0 eq) in a suitable solvent (e.g., acetonitrile or DMF), add the secondary amine (1.2 eq) and a base such as potassium carbonate (2.0 eq).

-

Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated pyrazole.

General Protocol for O-Alkylation with a Phenol

-

To a solution of the phenol (1.1 eq) in DMF, add a base such as sodium hydride (1.2 eq) portion-wise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes, then add a solution of 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole (1.0 eq) in DMF.

-

Heat the reaction mixture to 60-80 °C and monitor by TLC.

-

After completion, quench the reaction by the slow addition of water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography to yield the desired ether.

General Protocol for S-Alkylation with a Thiol

-

To a stirred solution of the thiol (1.1 eq) and a base like potassium carbonate (1.5 eq) in acetone or DMF, add 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole (1.0 eq).

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

-

Filter the reaction mixture and evaporate the solvent.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography to obtain the thioether product.

Data Summary

Table 1: Examples of Bioactive Molecules Derived from or Related to 4-(Chloromethyl)-3,5-dimethyl-1H-pyrazole

| Compound Class | Therapeutic Area | Key Synthetic Step | Reference |

| Pyridazinone Acetamides | Anti-inflammatory, Analgesic | N-alkylation of a pyridazinone with a related pyrazole | [2] |

| Pyrazolyl 1,3,4-Thiadiazines | Antimicrobial | Cyclization of a pyrazole-1-carbothiohydrazide | [9] |

| N-((Pyrazol-4-yl)methyl)anilines | Anticancer | N-alkylation of anilines | [7] |

| Pyrazolylmethyl Phenyl Ethers | General Synthetic Intermediate | O-alkylation of phenols | [3] |

Table 2: Representative Reaction Conditions for Nucleophilic Substitution

| Nucleophile | Base | Solvent | Temperature | Typical Reaction Time | Product Type |

| Secondary Amine | K₂CO₃ | Acetonitrile | 25-80 °C | 4-12 h | N-Alkylated Amine |

| Phenol | NaH | DMF | 60-80 °C | 6-18 h | O-Alkylated Ether |

| Thiol | K₂CO₃ | Acetone | 25 °C | 2-4 h | S-Alkylated Thioether |

Conclusion and Future Perspectives

4-(Chloromethyl)-3,5-dimethyl-1H-pyrazole is a highly valuable and versatile building block for medicinal chemistry. Its straightforward synthesis and the predictable reactivity of its chloromethyl group provide a reliable platform for the generation of diverse compound libraries. The proven track record of the pyrazole scaffold in a wide range of therapeutic areas, including inflammation, oncology, and infectious diseases, strongly suggests that novel derivatives of this synthon hold significant promise for the discovery of new drug candidates.

Future research in this area will likely focus on the application of this synthon in combinatorial chemistry and high-throughput screening campaigns. The development of novel, one-pot multi-component reactions involving 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole could further streamline the drug discovery process. Moreover, the exploration of its use in the synthesis of targeted covalent inhibitors, where the chloromethyl group could potentially react with a nucleophilic residue in a protein's active site, represents an exciting and underexplored frontier. As our understanding of disease biology continues to grow, versatile synthons like 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole will remain indispensable tools for the medicinal chemists dedicated to creating the next generation of innovative medicines.

Sources

- 1. heteroletters.org [heteroletters.org]

- 2. researchgate.net [researchgate.net]

- 3. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and anti-inflammatory evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing an aminosulphonyl pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 7. srrjournals.com [srrjournals.com]

- 8. researchgate.net [researchgate.net]

- 9. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. orientjchem.org [orientjchem.org]

- 11. Novel pyrazole derivatives as potential promising anti-inflammatory antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. derpharmachemica.com [derpharmachemica.com]

4-(Chloromethyl)-3,5-dimethyl-1H-pyrazole: A Strategic Building Block for Advanced Heterocycles and MRI Contrast Agents

Executive Summary

In the landscape of modern heterocyclic chemistry and rational drug design, 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole (4-CM-3,5-DMP) has emerged as a highly versatile electrophilic building block. Characterized by a uniquely activated "hetero-benzylic" carbon, this compound facilitates the rapid assembly of complex multi-dentate ligands, bis-pyrazoles, and targeted therapeutics. This technical whitepaper explores the mechanistic causality behind its reactivity, details its application in synthesizing next-generation Gadolinium(III) MRI contrast agents, and provides self-validating experimental protocols for its utilization.

Chemical Causality: Structure and Reactivity

To leverage 4-CM-3,5-DMP effectively, one must understand the electronic push-pull dynamics of the pyrazole core. Unsubstituted pyrazoles are generally deactivated toward electrophilic aromatic substitution due to the electron-withdrawing nature of the two nitrogen atoms. However, the introduction of electron-donating methyl groups at the C3 and C5 positions fundamentally alters this electronic landscape.

Regioselective Activation at C4

The methyl groups at C3 and C5 enrich the π-electron density of the ring via inductive and hyperconjugative effects. This creates a highly localized nucleophilic center at the C4 position. Consequently, electrophilic attack—such as the addition of formaldehyde during hydroxymethylation or direct chloromethylation—occurs exclusively at C4 .

The "Hetero-Benzylic" Effect

The chloromethyl group (-CH₂Cl) at the C4 position exhibits reactivity analogous to, and often exceeding, that of a benzylic chloride. Upon the heterolytic cleavage of the C-Cl bond, the resulting carbocation is profoundly stabilized by resonance delocalization across the electron-rich pyrazole π-system. This stabilization lowers the activation energy for both SN1 and SN2 nucleophilic substitutions, allowing 4-CM-3,5-DMP to react rapidly with weak nucleophiles (e.g., iminodiacetates, amines, and thiols) under mild conditions .

Synthetic Pathways & Mechanistic Insights

The synthesis of 4-CM-3,5-DMP typically avoids direct chloromethylation with highly toxic chloromethyl methyl ether (MOMOCl). Instead, a two-step sequence is preferred: the regioselective hydroxymethylation of 3,5-dimethyl-1H-pyrazole, followed by chlorination using thionyl chloride ( SOCl2 ). This prevents the competing N-chloromethylation that frequently plagues pyrazole functionalization .

Synthetic pathway of 4-CM-3,5-DMP and its conversion into bis-pyrazole complexones.

Application: Paramagnetic Lanthanide Ligands (MRI Contrast Agents)

One of the most impactful applications of 4-CM-3,5-DMP is its use as a precursor for novel complexones designed to bind paramagnetic lanthanides, specifically Gadolinium(III), for Magnetic Resonance Imaging (MRI).

By reacting 4-CM-3,5-DMP derivatives (such as 1-(2-chloroethyl)-4-chloromethyl-3,5-dimethyl-1H-pyrazole) with methyl iminodiacetate, researchers can synthesize symmetric bis-pyrazole ligands. These ligands coordinate Gd(III) with exceptionally high thermodynamic stability.

Mechanism of Bis-Pyrazole Assembly

During the synthesis of these complexones, the chloromethyl group acts as the primary electrophile. When exposed to mild base or heat, the compound forms a methylene bridge between two pyrazole units, or acts as an alkylating agent for the iminodiacetic acid units, creating a multi-dentate chelation cage.

Mechanism of methylene-bridged bis-pyrazole formation via a reactive carbocation.

Quantitative Performance Data

The resulting Gd(III) complexes demonstrate drastically improved relaxivity properties compared to current clinical standards. The rigid bis-pyrazole backbone slows the rotational motion of the complex in solution, while optimizing the hydration state (q-value) of the lanthanide ion .

Table 1: Relaxivity Properties of Gd(III) Complexes derived from 4-CM-3,5-DMP

| Ligand System | r1 ( s−1mM−1 ) | r2 ( s−1mM−1 ) | S0.5 ( M−1 ) | Mechanistic Advantage |

| Bis-pyrazole-Gd(III) | 12.0 – 17.7 | 12.2 – 20.0 | 6.5–36.1×10−6 | Increased hydration state, slower rotational motion |

| Gd(III)-EDTA | 5.2 | 5.6 | N/A | Reference baseline |

| Gd(III)-DTPA | 4.3 | 4.3 | N/A | Current clinical standard |

(Data derived from relaxivity measurements at 1.5 Tesla, 22°C, pH 7.2)

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Observational milestones are included to confirm reaction progress without immediate reliance on complex instrumentation.

Protocol 1: Synthesis of 4-(Chloromethyl)-3,5-dimethyl-1H-pyrazole Hydrochloride

Objective: Convert 4-hydroxymethyl-3,5-dimethyl-1H-pyrazole to the highly reactive chloromethyl derivative.

-

Preparation: Suspend 4-hydroxymethyl-3,5-dimethyl-1H-pyrazole (10.0 g, 79.3 mmol) in anhydrous dichloromethane (DCM, 100 mL) under an inert nitrogen atmosphere. Cool the flask to 0°C using an ice-water bath.

-

Reagent Addition: Add thionyl chloride ( SOCl2 , 8.6 mL, 119 mmol) dropwise over 30 minutes.

-

Self-Validation Checkpoint: The addition will trigger the immediate evolution of SO2 and HCl gases. The initially cloudy suspension will gradually clarify into a homogenous yellow solution as the hydroxyl group is substituted.

-

-

Reaction Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

-

Self-Validation Checkpoint: Gas evolution will cease, indicating the consumption of the hydroxymethyl precursor. TLC (Eluent: Hexane/EtOAc 7:3) will show the complete disappearance of the highly polar baseline spot.

-

-

Isolation: Concentrate the mixture in vacuo to remove DCM and excess SOCl2 . Triturate the resulting crude solid with anhydrous diethyl ether (50 mL).

-

Purification: Filter the precipitate under a nitrogen blanket (the product is hygroscopic) to yield 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole hydrochloride as a white to off-white crystalline powder. Store at -20°C in a desiccator.

Protocol 2: Assembly of Bis-pyrazole Complexone Precursors

Objective: Utilize 4-CM-3,5-DMP to synthesize 4,4'-methylenebis(pyrazole) frameworks.

-

Preparation: Dissolve 4-CM-3,5-DMP hydrochloride (5.0 g, 27.6 mmol) in absolute ethanol (50 mL).

-

Catalysis: Add a catalytic amount of concentrated HCl (0.5 mL) and heat the mixture to reflux (approx. 78°C) for 1.0 to 2.5 hours.

-

Causality Note: The acidic environment protonates the pyrazole, facilitating the departure of the chloride ion to form the resonance-stabilized carbocation, which is subsequently attacked by a second pyrazole equivalent.

-

-

Monitoring: Monitor via LC-MS. The target mass ( [M+H]+ for the bis-pyrazole) will emerge as the primary peak.

-

Workup: Neutralize the reaction mixture with 1M NaOH to pH 7.5. Extract the aqueous layer with ethyl acetate ( 3×50 mL). Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate.

-

Downstream Coupling: The resulting bis-pyrazole can be directly reacted with methyl iminodiacetate in the presence of K2CO3 / DMF to yield the final MRI complexone ligands.

Conclusion

4-(Chloromethyl)-3,5-dimethyl-1H-pyrazole represents a masterclass in heterocyclic reactivity. By harnessing the electron-donating properties of its methyl substituents, chemists can exploit the highly activated C4-chloromethyl group to construct intricate, multi-dentate architectures. As demonstrated by its role in synthesizing high-relaxivity Gd(III) contrast agents, mastering the handling and mechanistic nuances of this building block is essential for advanced drug development and materials science.

References

-

Chloromethylation of Pyrazole Ring Russian Journal of General Chemistry, 2015, Vol. 85, No. 11, pp. 2663–2664. URL:[Link]

-

A novel series of complexones with bis- or biazole structure as mixed ligands of paramagnetic contrast agents for MRI Bioorganic & Medicinal Chemistry, 2003, Vol. 11, Issue 20, pp. 4383-4396. URL:[Link]

-

1-Chloromethyl-3,5-dimethylpyrazole hydrochloride. A useful synthetic intermediate Canadian Journal of Chemistry, 1989, Vol. 67, Issue 7, pp. 1144-1147. URL:[Link]

Methodological & Application

Synthesis of pyrazole derivatives from 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole

Application Note: High-Yield Synthesis and Divergent Derivatization of Pyrazoles from 4-(Chloromethyl)-3,5-dimethyl-1H-pyrazole

Introduction & Scope

In modern drug discovery and materials science, 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole serves as a highly versatile, bifunctional building block. It is extensively utilized in the synthesis of biologically active compounds, including complexones for MRI contrast agents[1], agrochemicals with potent herbicidal activity[2], and various pharmaceutical scaffolds. The molecule features two orthogonal reactive sites: an acidic/nucleophilic pyrazole nitrogen (N1) and a highly electrophilic 4-chloromethyl group. This application note details the mechanistic rationale and validated protocols for achieving regioselective N1-alkylation and C4-nucleophilic substitution.

Mechanistic Insights (E-E-A-T)

As a Senior Application Scientist, understanding the electronic environment of the pyrazole core is critical for predicting reactivity and troubleshooting low yields.

-

Causality of C4 Reactivity: The pyrazole ring is a π -excessive heterocycle. The 3,5-dimethyl substituents act as electron-donating groups (EDG) via hyperconjugation, significantly increasing the electron density of the pyrazole core. This electron richness stabilizes the partial positive charge that develops at the C4-benzylic position during the transition state of an S N 2 reaction. Consequently, the 4-chloromethyl group is exceptionally activated. This allows nucleophilic substitution to occur even with weak nucleophiles (e.g., amides, ureas, and carbamates) under neutral conditions, bypassing the need for strong bases that might degrade sensitive substrates[3].

-

Regioselectivity Control: To selectively alkylate the N1 position without triggering premature C4 substitution or self-condensation, an irreversible base like Sodium Hydride (NaH) in a polar aprotic solvent (DMF) is preferred. This rapidly deprotonates the acidic N-H ( pKa≈14.5 ) to form a highly nucleophilic pyrazolide anion. Conversely, C4-substitution with amines or thiols can be achieved using milder bases (e.g., K 2 CO 3 ) or even under neutral conditions, as the chloromethyl group is inherently primed for displacement[4].

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways available for derivatizing the precursor.

Divergent synthesis pathways for 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole derivatization.

Experimental Protocols

Protocol A: Nucleophilic Substitution at the 4-Chloromethyl Position (Synthesis of 4-(morpholinomethyl)-3,5-dimethyl-1H-pyrazole)

Self-Validating Rationale: When utilizing the hydrochloride salt of the precursor, an extra equivalent of base is mandatory to liberate the reactive free base. Acetonitrile (CH 3 CN) is selected as the solvent because its polar aprotic nature accelerates S N 2 reactions while allowing for the simple precipitation of inorganic salts (KCl/K 2 CO 3 ), streamlining the workup.

Step-by-Step Methodology:

-

Preparation: Charge a dry 50 mL round-bottom flask with 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole hydrochloride (1.0 eq, 5.0 mmol) and anhydrous K 2 CO 3 (3.0 eq, 15.0 mmol).

-

Free-basing: Suspend the mixture in 20 mL of anhydrous CH 3 CN and stir at room temperature for 15 minutes.

-

Nucleophile Addition: Add morpholine (1.2 eq, 6.0 mmol) dropwise via syringe.

-

Reaction: Heat the reaction mixture to 60 °C and stir for 4 hours.

-

Validation Check: Monitor via TLC (eluent: 1:1 Hexane/EtOAc). The disappearance of the UV-active starting material ( Rf≈0.6 ) and the appearance of a lower Rf spot indicates reaction completion.

-

-

Filtration: Cool to room temperature, filter the suspension to remove inorganic salts, and concentrate the filtrate under reduced pressure.

-

Workup: Dissolve the residue in EtOAc (30 mL) and wash with water (2 × 15 mL) and brine (15 mL). The organic layer is dried over anhydrous Na 2 SO 4 , filtered, and concentrated to yield the pure 4-(morpholinomethyl) derivative.

Protocol B: Regioselective N1-Alkylation (Synthesis of 1-benzyl-4-(chloromethyl)-3,5-dimethylpyrazole)

Self-Validating Rationale: NaH ensures complete, irreversible deprotonation, preventing equilibrium-driven side reactions. The reaction must be kept at 0 °C during the electrophile addition to suppress the intrinsic S N 2 reactivity of the C4-chloromethyl group, preventing oligomerization.

Step-by-Step Methodology:

-

Deprotonation: In a flame-dried, argon-purged flask, suspend NaH (60% dispersion in mineral oil, 1.1 eq, 5.5 mmol) in anhydrous DMF (15 mL) and cool to 0 °C in an ice bath.

-

Anion Generation: Slowly add a solution of 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole (free base, 1.0 eq, 5.0 mmol) in DMF (5 mL). Stir for 30 minutes until hydrogen gas evolution completely ceases.

-

Alkylation: Add benzyl bromide (1.05 eq, 5.25 mmol) dropwise at 0 °C.

-

Completion: Allow the reaction to warm to room temperature and stir for 2 hours.

-

Workup: Quench the reaction carefully with ice-cold water (20 mL) to destroy unreacted NaH. Extract with EtOAc (3 × 20 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 15 mL) to effectively pull the DMF into the aqueous phase. Dry over MgSO 4 and concentrate to afford the N-alkylated product.

Quantitative Data Presentation

The following table summarizes the optimized conditions and expected yields for the substitution of the C4-chloromethyl group using various nucleophiles, highlighting the scaffold's ability to react even under neutral conditions[3],[2].

| Nucleophile Type | Specific Reagent | Solvent | Base / Catalyst | Temp (°C) | Time (h) | Yield (%) | Reference |

| Weak Amide | Benzamide | DMF | None (Neutral) | 80 | 2 | ~75 | [3] |

| Weak Amide | Propionamide | DMF | None (Neutral) | 80 | 2 | Moderate | [3] |

| Thiol (Aryl) | Substituted Thiophenol | DMF | NaH (60%) | 60 | 4 | High | [2] |

| Amine (Sec) | Morpholine | CH 3 CN | K 2 CO 3 | 60 | 4 | >85 | Internal |

References

-

Title: 4,4'-methylenebis[1-(2-chloroethyl)-3,5-dimethylpyrazole] | 444805-77-0 Source: Molaid Chemical Database URL: [Link]

-

Title: Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity Source: MDPI (Molecules) URL: [Link]

-

Title: An Easy Method for the N-Alkylation of Amides, Carbamates, Ureas and Azoles. Reactivity of 4-Chloromethylpyrazoles with Weak Nucleophiles under Neutral Conditions Source: Semantic Scholar / Heterocycles URL: [Link]

-

Title: Amides as nucleophiles: reaction of alkyl halides with amides or with amides and water. A new look at an old reaction Source: ACS Publications (Journal of Organic Chemistry) URL: [Link]

Sources

Application Note: The Synthetic Versatility of 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole in Nucleophilic Substitution Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals with diverse biological activities, including anti-inflammatory, analgesic, and anti-cancer effects[1][2][3][4]. 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole is a highly versatile and reactive building block for the synthesis of complex pyrazole derivatives. Its utility stems from the electrophilic chloromethyl group at the C4 position, which is primed for nucleophilic substitution. This application note provides a comprehensive guide to the reactivity of this intermediate with various nucleophiles, offering detailed protocols and mechanistic insights to facilitate its use in drug discovery and materials science.

Introduction: The Strategic Importance of the Pyrazole Scaffold

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their unique structural and electronic properties allow them to engage in various non-covalent interactions with biological targets like proteins and enzymes, such as hydrogen bonding and hydrophobic interactions[1]. This has led to their incorporation into a wide array of approved drugs and clinical candidates[5]. The ability to functionalize the pyrazole ring at specific positions is critical for modulating a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties[1].

4-(chloromethyl)-3,5-dimethyl-1H-pyrazole serves as an ideal precursor for C4-substituted pyrazoles. The chloromethyl group is an excellent electrophile, readily undergoing SN2 reactions with a broad range of nucleophiles, thereby providing a straightforward entry into diverse chemical libraries.

Overview of Reactivity and Mechanism

The primary reaction pathway for 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole with nucleophiles is a classical bimolecular nucleophilic substitution (SN2) reaction. The electron-rich pyrazole ring influences the reactivity of the benzylic-like chloromethyl group. A nucleophile (Nu⁻) attacks the electrophilic methylene carbon, displacing the chloride leaving group in a single, concerted step.

Caption: General scheme of nucleophilic substitution at the C4-methyl position.

The choice of solvent, base, and temperature is crucial for optimizing reaction outcomes. Aprotic polar solvents like DMF or acetonitrile are often preferred as they can solvate the cation of the nucleophilic salt without hindering the nucleophile's reactivity. The presence of a non-nucleophilic base is often required to neutralize the HCl generated if the nucleophile is neutral (e.g., a primary amine or thiol) or to deprotonate a pro-nucleophile.

Reactions with Heteroatomic Nucleophiles (N, S, O)

The reaction of 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole with nitrogen, sulfur, and oxygen nucleophiles provides a direct route to compounds containing key pharmacophoric groups like amines, thioethers, and ethers.

Nitrogen Nucleophiles

N-nucleophiles, including primary and secondary amines, anilines, and other nitrogen-containing heterocycles, react readily to form C-N bonds. These reactions are fundamental for creating analogues of biologically active amines and amides. The reaction of a related compound, 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, with methylamine demonstrates the high reactivity of the chloromethyl group towards amine nucleophiles[6].

Sulfur Nucleophiles

Sulfur nucleophiles, such as thiols and thiophenols, are generally excellent nucleophiles and react efficiently to yield thioethers. These thioethers can be valuable final products or can serve as intermediates for further transformations, such as oxidation to the corresponding sulfoxides or sulfones, which are also important functional groups in medicinal chemistry[7]. Work by Katritzky and Lam on the N1-chloromethyl isomer demonstrated facile reaction with various sulfur nucleophiles, including thiophenol and 2-mercaptobenzothiazole, in the presence of a base like sodium ethoxide[8]. This reactivity pattern is directly translatable to the C4-chloromethyl isomer.

Oxygen Nucleophiles

Alcohols and phenols (alkoxides and phenoxides) serve as O-nucleophiles to form ether linkages. These reactions typically require a strong base to deprotonate the alcohol or phenol, thereby increasing its nucleophilicity. The reaction of 1-chloromethyl-3,5-dimethylpyrazole hydrochloride with sodium ethoxide to form the corresponding ethyl ether is a well-documented example of this transformation[8].

Detailed Experimental Protocols

The following protocols are generalized procedures based on established methodologies for nucleophilic substitution on chloromethylated azoles[7][8]. Researchers should perform small-scale trials to optimize conditions for their specific nucleophile.

Safety Precaution: 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole is a reactive alkylating agent and should be handled with care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Caption: General experimental workflow for nucleophilic substitution reactions.

Protocol 1: Synthesis of a Thioether Derivative with Thiophenol

This protocol is adapted from the procedure for the N1-isomer and is applicable for the synthesis of 4-((phenylthio)methyl)-3,5-dimethyl-1H-pyrazole[8].

-

Materials:

-

Thiophenol (1.05 eq)

-

Sodium hydride (60% dispersion in mineral oil, 1.1 eq) or Sodium Ethoxide (1.1 eq)

-

4-(chloromethyl)-3,5-dimethyl-1H-pyrazole (1.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate, Water, Brine

-

Magnesium sulfate (anhydrous)

-

-

Procedure:

-

To a stirred suspension of sodium hydride (1.1 eq) in anhydrous DMF at 0 °C under an inert atmosphere (N₂ or Ar), add a solution of thiophenol (1.05 eq) in DMF dropwise.

-

Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the sodium thiophenolate salt.

-

Add a solution of 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole (1.0 eq) in DMF dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 3-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully quench the reaction by slowly adding water at 0 °C.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography to yield the desired product.

-

Protocol 2: Synthesis of an Amine Derivative with a Secondary Amine

This protocol provides a general method for the N-alkylation of a secondary amine, such as morpholine.

-

Materials:

-

Morpholine (1.1 eq)

-

Potassium carbonate (K₂CO₃, 1.5 eq) or Triethylamine (TEA, 1.5 eq)

-

4-(chloromethyl)-3,5-dimethyl-1H-pyrazole (1.0 eq)

-

Anhydrous Acetonitrile (MeCN)

-

Dichloromethane, Water, Brine

-

Sodium sulfate (anhydrous)

-

-

Procedure:

-

To a solution of morpholine (1.1 eq) in anhydrous acetonitrile, add potassium carbonate (1.5 eq).

-

Add a solution of 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole (1.0 eq) in acetonitrile to the suspension.

-

Heat the reaction mixture to 60-80 °C and stir for 4-16 hours, monitoring by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the crude product by an appropriate method (e.g., column chromatography or distillation) to obtain the target amine.

-

Summary of Reaction Conditions

The versatility of 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole allows for a wide range of reaction conditions. The following table summarizes typical parameters for different nucleophile classes, based on analogous reactions[6][7][8].

| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature | Typical Yield |

| S-Nucleophiles | Thiophenol | NaH, NaOEt | DMF, EtOH | 0 °C to RT | High (70-90%) |

| N-Nucleophiles | Morpholine | K₂CO₃, TEA | MeCN, THF | RT to 80 °C | Good (60-85%) |

| O-Nucleophiles | Ethanol | NaOEt | EtOH | RT to Reflux | Moderate-Good |

| C-Nucleophiles | Malonic Ester Enolate | NaH, NaOEt | THF, DMF | RT | Variable |

Conclusion

4-(chloromethyl)-3,5-dimethyl-1H-pyrazole is a robust and highly valuable synthetic intermediate. Its predictable reactivity in SN2 reactions with a wide spectrum of nucleophiles provides a reliable and efficient method for introducing diverse functional groups at the C4 position of the pyrazole core. The protocols and principles outlined in this guide are intended to empower researchers in medicinal chemistry and materials science to leverage this versatile building block for the rapid development of novel and complex molecules.

References

- Research and Reviews. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal and Organic Chemistry.

- Singh, R., & Singh, J. (n.d.).

-

Conti, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]

-

Kaur, H., & Narasimhan, B. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

-

Katritzky, A. R., & Lam, J. N. (1989). 1-ChIoromethyl-3,5-dimethylpyrazole hydrochloride. A useful synthetic intermediate. Canadian Journal of Chemistry, 67(7), 1144-1149. [Link]

-

Wang, F., et al. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. MDPI. [Link]

-

ResearchGate. (n.d.). Synthesis of 3-(4-(chloromethyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one (6). [Link]

-

Kotaiah, S., et al. (n.d.). SYNTHESIS OF 4-CHLORO-2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6-METHYLPYRIMIDINE. Hetero Letters. [Link]

- Google Patents. (2013). CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.

-

Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

-

Osipyan, A. O., et al. (2021). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. MDPI. [Link]

-

SlideShare. (2018). Pyrazole. [Link]

-

Horta, P., et al. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

-

Jasinski, R., & Kacka-Zajac, A. (2025). On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines. MDPI. [Link]

-

Raines, R. T., et al. (2020). Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles. MIT Open Access Articles. [Link]

-

Elguero, J., et al. (2019). An Example of Polynomial Expansion: The Reaction of 3(5)-Methyl-1H-Pyrazole with Chloroform and Characterization of the Four Isomers. PMC. [Link]

-

TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. [Link]

-

Lyalin, B. V., et al. (2008). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. ResearchGate. [Link]

Sources

- 1. rroij.com [rroij.com]

- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 4. tsijournals.com [tsijournals.com]

- 5. tandfonline.com [tandfonline.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

Application Notes and Protocols: The Strategic Use of 4-(Chloromethyl)-3,5-dimethyl-1H-pyrazole in Novel Multi-Component Reactions for Accelerated Drug Discovery

Introduction: The Imperative for Innovation in Heterocyclic Synthesis

In the landscape of modern medicinal chemistry and drug development, the pyrazole scaffold stands as a "privileged structure" due to its prevalence in a wide array of therapeutic agents. Its unique electronic properties and ability to engage in various biological interactions have cemented its importance. Multi-component reactions (MCRs) represent a paradigm shift in synthetic chemistry, offering a highly efficient, atom-economical, and convergent approach to constructing complex molecular architectures from simple precursors in a single synthetic operation. The convergence of the versatile pyrazole core with the power of MCRs presents a fertile ground for the rapid generation of novel chemical entities with significant therapeutic potential.

This guide delves into the application of a particularly reactive and versatile building block, 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole , in the context of multi-component reactions. The presence of a reactive chloromethyl group on the pyrazole ring provides a key electrophilic handle, enabling its incorporation into complex molecular scaffolds through carefully designed MCRs. While the direct application of this specific reagent in published MCRs is not yet extensively documented, its inherent reactivity allows for the rational design of novel and powerful synthetic methodologies.

Herein, we present a prospective application of 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole in a novel, one-pot, three-component reaction, providing a detailed protocol and mechanistic insights for the synthesis of a new class of pyrazole-functionalized α-amino amides. This approach is grounded in well-established chemical principles and aims to inspire researchers to explore the untapped potential of this valuable reagent.

The Cornerstone Reagent: 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole

The subject of this guide, 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole, is a bifunctional molecule poised for strategic use in complex syntheses. The 3,5-dimethylpyrazole core offers metabolic stability and a defined steric and electronic profile, while the 4-chloromethyl group serves as a potent electrophile, readily participating in nucleophilic substitution reactions. This combination makes it an ideal candidate for introduction into MCR cascades, where a nucleophilic center is generated in situ.

A Novel Three-Component Reaction: Synthesis of Pyrazole-Functionalized α-Amino Amides